α₁C Receptor Subtype Selectivity
Indoramin demonstrates a unique selectivity profile among clinically used α₁-adrenoceptor antagonists. In a head-to-head comparison using cloned human receptor subtypes, indoramin was selective for the α₁C (α₁A) subtype, with at least a 10-fold lower affinity for the α₁a/d or α₁b subtypes. In contrast, prazosin, terazosin, doxazosin, and alfuzosin showed no subtype selectivity [1].
| Evidence Dimension | Alpha-1 adrenoceptor subtype selectivity |
|---|---|
| Target Compound Data | Selective for α₁C receptor subtype, with ≥10-fold lower affinity at α₁a/d or α₁b subtypes |
| Comparator Or Baseline | Prazosin, terazosin, doxazosin, alfuzosin: No selectivity for human α₁ subtypes |
| Quantified Difference | ≥10-fold selectivity for α₁C over other α₁ subtypes |
| Conditions | Cloned human α₁a/d, α₁b, and α₁c receptor subtypes |
Why This Matters
This distinct selectivity profile suggests a more targeted mechanism for tissues rich in the α₁C subtype, such as the prostate, potentially offering a different therapeutic index for BPH.
- [1] Forray C, Bard JA, Wetzel JM, Chiu G, Shapiro E, Tang R, Lepor H, Hartig PR, Weinshank RL, Branchek TA. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype. Mol Pharmacol. 1994;45(4):703-708. View Source
